molecular formula C13H13N3O2 B7868508 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B7868508
M. Wt: 243.26 g/mol
InChI Key: KGYMINZNPVBXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04232031

Procedure details

Using the procedure of Example 1, a mixture of 0.8 g of 5-nitro-1H-indole, 1.53 g of the hydrate of 4-piperidone hydrochloride and 16 ml of 2 N methanolic potassium hydroxide was reacted to obtain 0.86 g of raw product which was crystallized from isopropanol to obtain 0.74 g of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 250° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].Cl.[NH:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1.[OH-].[K+]>>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[C:17]1[CH2:18][CH2:19][NH:14][CH2:15][CH:16]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
hydrate
Quantity
1.53 g
Type
reactant
Smiles
Name
4-piperidone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
CUSTOM
Type
CUSTOM
Details
to obtain 0.86 g of raw product which
CUSTOM
Type
CUSTOM
Details
was crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.